
Benzamide, N-(2-phenylethyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-phenylethyl)-N-2-propenyl- is an organic compound with the chemical formula C15H15NO. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis due to its antibacterial and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Benzamide, N-(2-phenylethyl)-N-2-propenyl- can be achieved through the reaction of phenethylamine and benzoyl chloride. The reaction is typically carried out in a suitable solvent at low temperatures. The product is then purified by crystallization . Another method involves mixing benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in water, which simplifies the post-treatment process and reduces costs .
Industrial Production Methods
Industrial production methods for this compound often involve the use of benzoyl chloride and phenethylamine in the presence of a base such as pyridine. The reaction mixture is extracted with chloroform, washed with water, and dried. The solvent is then removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(2-phenylethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can result in various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-phenylethyl)-N-2-propenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Benzamide, N-(2-phenylethyl)-N-2-propenyl- exerts its effects involves its interaction with specific molecular targets and pathways. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with cellular replication processes, inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, N-(2-phenylethyl)-N-2-propenyl- include:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
- Amisulpride
- Sulpiride
Uniqueness
What sets Benzamide, N-(2-phenylethyl)-N-2-propenyl- apart from these similar compounds is its unique combination of antibacterial and anticancer activities, making it a valuable compound in both medical and industrial applications .
Eigenschaften
CAS-Nummer |
61357-20-8 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO/c1-2-14-19(15-13-16-9-5-3-6-10-16)18(20)17-11-7-4-8-12-17/h2-12H,1,13-15H2 |
InChI-Schlüssel |
GHQOZXMXRVWJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


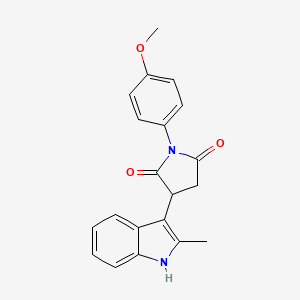
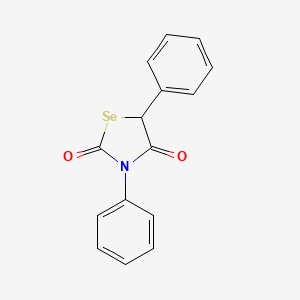

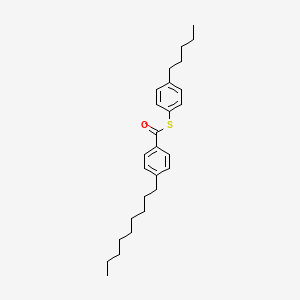
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
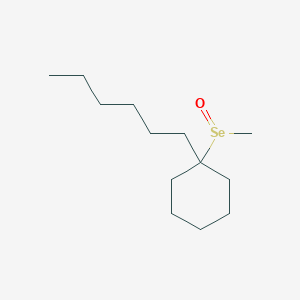
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
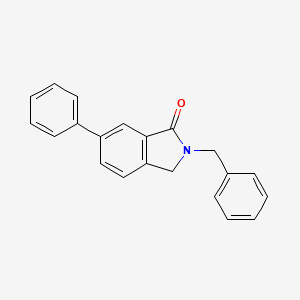
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
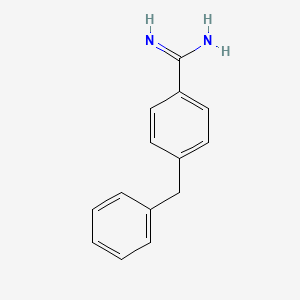
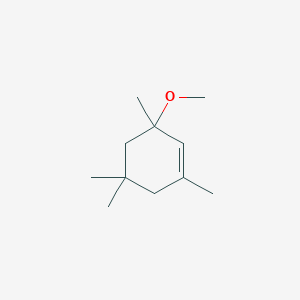
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)

![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
